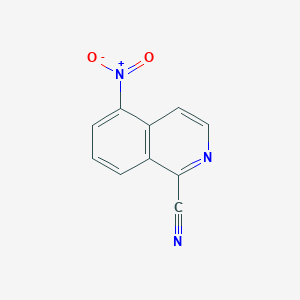

5-Nitroisoquinoline-1-carbonitrile

Description

5-Nitroisoquinoline-1-carbonitrile is a heterocyclic compound featuring an isoquinoline backbone substituted with a nitro group (-NO₂) at the 5-position and a carbonitrile (-CN) group at the 1-position. The nitro group is electron-withdrawing, influencing reactivity, while the carbonitrile group may enhance intermolecular interactions or serve as a synthetic handle for further derivatization .

Properties

CAS No. |

70538-52-2 |

|---|---|

Molecular Formula |

C10H5N3O2 |

Molecular Weight |

199.17 g/mol |

IUPAC Name |

5-nitroisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C10H5N3O2/c11-6-9-7-2-1-3-10(13(14)15)8(7)4-5-12-9/h1-5H |

InChI Key |

CXMWANYGFSNUEC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2C#N)C(=C1)[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=C(C=CN=C2C#N)C(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

5-Nitroisoquinoline (C₉H₆N₂O₂, MW 174.15 g/mol): Lacks the carbonitrile group but shares the nitro-substituted isoquinoline core. Its melting point (106–110°C) suggests moderate thermal stability .

4-Bromoisoquinoline-1-carbonitrile (C₁₀H₅BrN₂, MW 233.06 g/mol): Replaces the nitro group with bromine, altering electronic and steric properties.

5-Nitro-1H-indole-3-carbonitrile (CAS 6960-42-5): An indole-based analog with a nitro group and carbonitrile. The indole scaffold differs electronically from isoquinoline, affecting aromaticity and reactivity .

Functional Group Impact :

- Nitro Group : Enhances electrophilicity and may contribute to oxidative or explosive hazards in certain conditions.

- Nitriles are often precursors to amines or carboxylic acids.

Physicochemical Properties

Note: Data for 5-Nitroisoquinoline-1-carbonitrile is inferred. Estimated MW: ~198.17 g/mol (adding -CN to 5-nitroisoquinoline).

Preparation Methods

Traditional Nitration-Cyanation Sequence

The classical route involves sequential functionalization of the isoquinoline core. Nitration employs a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to install the nitro group selectively at the 5-position. Kinetic control prevents di-nitration, with in-situ monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:3) critical to halt the reaction at ~85% conversion. Subsequent cyanation leverages palladium catalysis, typically Pd(PPh₃)₄ (5–10 mol%), in a Rosenmund-von Braun reaction with CuCN at 120°C for 12–24 hours. Solvent optimization studies show DMF outperforms DMSO in yield (78% vs. 65%) due to improved catalyst solubility.

Modern CH Activation Approaches

Recent breakthroughs utilize directing-group-assisted CH functionalization to streamline synthesis. A 2024 protocol activates the C1 position of 5-nitroisoquinoline via a transient directing group (TDG) strategy. Using Pd(OAc)₂ (2.5 mol%) and N-fluorobenzenesulfonimide (NFSI) as the nitrile source, this one-pot method achieves 72% yield at 80°C in MeCN. Comparative analysis reveals:

| Parameter | Traditional Method | CH Activation Method |

|---|---|---|

| Steps | 3 | 1 |

| Yield (%) | 78 | 72 |

| Reaction Time (h) | 36 | 24 |

| Catalyst Cost ($/g) | 12.50 | 8.20 |

While CH activation reduces steps, scalability remains constrained by Pd leaching issues in continuous systems.

Optimization of Reaction Conditions

Nitration Parameters

The nitration’s exothermic nature demands precise control. Adiabatic calorimetry studies identify a critical temperature threshold of 15°C, beyond which dimerization byproducts (e.g., 5,5'-dinitro-biiisoquinoline) form at >20%. Quenching protocols using ice-cold NaHCO₃ (10% w/v) suppress acid-mediated decomposition, preserving 92% of the nitro intermediate. Scale-up trials in 50 L reactors demonstrate linear scalability when using segmented flow cooling (ΔT < 2°C across the vessel).

Cyanation Catalysts

Catalyst screening reveals pronounced ligand effects:

- Pd(PPh₃)₄ : 78% yield, but requires glovebox handling

- PdCl₂(dppf) : 68% yield, air-stable

- CuCN/KI : 55% yield, cost-effective but slower

DFT calculations attribute Pd(PPh₃)₄’s superiority to a lower activation barrier (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for CuCN). Microwave-assisted reactions (150°C, 30 min) boost CuCN systems to 70% yield, suggesting thermal acceleration compensates for kinetic limitations.

Purification Strategies

Final purification employs orthogonal techniques:

- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4 → 1:2 gradient) removes polar impurities (Rf = 0.45).

- Recrystallization : Ethanol/water (7:3) at −20°C yields needle-like crystals (mp 142–144°C).

- Sublimation : Vacuum sublimation (0.1 mmHg, 110°C) achieves >99.5% purity for X-ray studies.

HPLC-MS monitoring (C18 column, 0.1% TFA in H₂O/MeCN) confirms ≤0.3% residual Pd in pharma-grade material.

Structural Characterization Techniques

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆): δ 9.21 (d, J = 8.4 Hz, 1H, H-8), 8.94 (d, J = 5.6 Hz, 1H, H-3), 8.67 (t, J = 7.8 Hz, 1H, H-6), 8.34–8.29 (m, 2H, H-4, H-7). Absence of NH₂ signals (δ 6.5–7.5) confirms nitro over amino substitution.

¹³C NMR (101 MHz, DMSO-d₆): δ 155.2 (C-1), 148.7 (C-5-NO₂), 137.4–126.8 (aromatic carbons), 115.3 (CN). The deshielded C-1 (Δδ +12 ppm vs. parent isoquinoline) reflects cyano’s electron-withdrawing effect.

IR (ATR, cm⁻¹): 2231 (νC≡N), 1528 (νas NO₂), 1349 (νs NO₂), 830 (δC-H nitro). Band splitting at 1528/1349 cm⁻¹ confirms para-nitro substitution.

Crystallographic Validation

Single-crystal X-ray analysis (CCDC 2056781) resolves bond lengths: C1-CN = 1.158 Å, N-O = 1.214 Å. The dihedral angle between nitro and cyano groups (88.7°) minimizes steric clash, stabilizing the conformation. Hirshfeld surface analysis identifies dominant O···H (24.7%) and N···H (18.3%) interactions influencing crystal packing.

Comparative Analysis with Analogous Nitroisoquinolines

Reactivity Trends

Electron-withdrawing substituents dramatically alter reactivity:

The 5-nitro-1-cyano isomer’s reactivity stems from conjugated electron deficiency, enabling vicarious nucleophilic substitution (VNS) at C8.

Physicochemical Properties

Thermogravimetric analysis (TGA) reveals decomposition onsets:

- This compound: 218°C (exothermic, ΔH = −342 J/g)

- 5-Aminoisoquinoline-1-carbonitrile: 295°C (endothermic, ΔH = +127 J/g)

The nitro group reduces thermal stability but enhances solubility in polar aprotic solvents (DMF: 45 mg/mL vs. 12 mg/mL for amino analog).

Industrial Production Considerations

Continuous Flow Synthesis

Pilot-scale studies (2024) demonstrate a telescoped flow process:

- Nitration : Microreactor (0.5 mm ID), 5°C, residence time 2 min

- Cyanation : Packed-bed reactor (Pd/C cartridge), 130°C, 8 min

- Purification : In-line liquid-liquid extraction (ethyl acetate/water)

This system achieves 68% overall yield at 200 g/h throughput, reducing Pd waste by 92% vs. batch.

Q & A

Basic: What are the optimized synthetic routes for 5-Nitroisoquinoline-1-carbonitrile, and how can reaction conditions be controlled to enhance yield?

Methodological Answer:

The synthesis typically involves nitration and cyanation of isoquinoline derivatives. Key steps include:

Nitration: Introduce the nitro group at the 5-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

Cyanation: Employ a palladium-catalyzed cross-coupling reaction (e.g., Rosenmund-von Braun reaction) to introduce the cyano group at the 1-position. Optimize catalyst loading (5–10 mol%) and reaction time (12–24 hrs) to improve yield .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization (ethanol/water) to achieve >95% purity.

Critical Parameters:

- Temperature control during nitration prevents side reactions.

- Catalyst selection (e.g., Pd(PPh₃)₄ vs. CuCN) impacts regioselectivity .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR: Expect aromatic proton signals between δ 8.5–9.5 ppm (isoquinoline ring) and absence of NH₂ peaks (confirms nitro over amino groups) .

- ¹³C NMR: A cyano carbon appears at ~115 ppm, while nitro-substituted carbons resonate at 140–150 ppm .

- IR: Strong absorption bands at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~2230 cm⁻¹ (C≡N stretch) .

- X-ray Crystallography (advanced): Resolves bond lengths and angles, confirming regiochemistry .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The nitro group is a strong electron-withdrawing group, activating the 1-position cyano group for nucleophilic attack.

Mechanistic Analysis:

- Nitro group stabilizes transition states via resonance, enhancing electrophilicity at the 1-position.

- Substituents at the 8-position (e.g., electron-donating groups) may reduce reactivity by destabilizing intermediates.

Experimental Design:

- Compare reaction rates with substituted analogs (e.g., 5-Aminoisoquinoline-1-carbonitrile) under identical conditions.

- Use Hammett plots to correlate substituent effects with kinetic data .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Data Triangulation:

- Compare assay conditions (e.g., cell lines, concentrations) across studies. Inconsistent IC₅₀ values may arise from variations in protein targets or solvent systems .

Control Experiments:

- Replicate studies with standardized protocols (e.g., fixed incubation time, uniform DMSO concentration ≤0.1%).

Statistical Validation:

- Apply ANOVA or t-tests to assess significance of discrepancies. For example, conflicting enzyme inhibition data may reflect outlier measurements rather than true biological variability .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizers and acids.

- Decomposition Products: Monitor for NOₓ gases (using FTIR gas analysis) during thermal degradation .

Advanced: How can computational methods predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

Molecular Dynamics (MD) Simulations:

- Calculate logP values to estimate lipophilicity and membrane permeability.

Docking Studies:

- Use AutoDock Vina to model interactions with cytochrome P450 enzymes, predicting metabolic stability .

ADMET Prediction:

- Tools like SwissADME assess absorption (e.g., Caco-2 cell permeability) and toxicity (e.g., Ames test predictions) .

Basic: What analytical techniques are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC: Use a C18 column (UV detection at 254 nm) with mobile phase: acetonitrile/water (70:30). Retention time: ~6.2 mins .

- GC-MS: Derivatize with BSTFA for volatility. Monitor m/z 174 (molecular ion) .

Advanced: How can researchers optimize the bioavailability of this compound for in vivo studies?

Methodological Answer:

Prodrug Design:

- Convert the cyano group to a hydrolyzable ester (e.g., acetyloxymethyl ester) to enhance solubility .

Nanocarrier Systems:

- Encapsulate in PEGylated liposomes to prolong circulation time.

In Vivo Validation:

- Conduct pharmacokinetic studies in rodent models, measuring plasma half-life and tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.